2-Hydroxy-3-iodo-5-(trifluoromethoxy)benzaldehyde 2-Hydroxy-3-iodo-5-(trifluoromethoxy)benzaldehyde
Brand Name: Vulcanchem
CAS No.: 775330-11-5
VCID: VC4149545
InChI: InChI=1S/C8H4F3IO3/c9-8(10,11)15-5-1-4(3-13)7(14)6(12)2-5/h1-3,14H
SMILES: C1=C(C=C(C(=C1C=O)O)I)OC(F)(F)F
Molecular Formula: C8H4F3IO3
Molecular Weight: 332.017

2-Hydroxy-3-iodo-5-(trifluoromethoxy)benzaldehyde

CAS No.: 775330-11-5

Cat. No.: VC4149545

Molecular Formula: C8H4F3IO3

Molecular Weight: 332.017

* For research use only. Not for human or veterinary use.

2-Hydroxy-3-iodo-5-(trifluoromethoxy)benzaldehyde - 775330-11-5

Specification

CAS No. 775330-11-5
Molecular Formula C8H4F3IO3
Molecular Weight 332.017
IUPAC Name 2-hydroxy-3-iodo-5-(trifluoromethoxy)benzaldehyde
Standard InChI InChI=1S/C8H4F3IO3/c9-8(10,11)15-5-1-4(3-13)7(14)6(12)2-5/h1-3,14H
Standard InChI Key KUVGGCSYLYHROK-UHFFFAOYSA-N
SMILES C1=C(C=C(C(=C1C=O)O)I)OC(F)(F)F

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure consists of a benzaldehyde backbone substituted at the 2-position with a hydroxyl (–OH) group, the 3-position with iodine, and the 5-position with a trifluoromethoxy (–OCF3_3) group . This arrangement creates a sterically hindered aromatic system with distinct electronic effects:

  • Iodine: Enhances molecular weight and polarizability, facilitating halogen bonding.

  • Trifluoromethoxy: Increases lipophilicity, improving membrane permeability in biological systems .

  • Hydroxyl: Enables hydrogen bonding and participation in tautomerism or coordination chemistry .

The IUPAC name is 2-hydroxy-3-iodo-5-(trifluoromethoxy)benzaldehyde, and its InChI key is KUVGGCSYLYHROK-UHFFFAOYSA-N .

Table 1: Fundamental Chemical Properties

PropertyValueSource
Molecular FormulaC8H4F3IO3\text{C}_8\text{H}_4\text{F}_3\text{IO}_3
Molecular Weight332.017 g/mol
CAS Number775330-11-5
Purity (Commercial)≥95%
Storage ConditionsRefrigerated (2–8°C)

Synthesis and Reactivity

Synthetic Routes

The compound is synthesized via sequential functionalization of benzaldehyde precursors:

  • Iodination: Electrophilic substitution using iodine monochloride (ICl) or N\text{N}-iodosuccinimide (NIS) at the 3-position .

  • Trifluoromethoxy Introduction: Ullmann-type coupling or nucleophilic substitution with trifluoromethoxide (OCF3\text{OCF}_3^-) .

  • Oxidation/Protection: Controlled oxidation of benzylic alcohols or protection-deprotection strategies to preserve the aldehyde group .

Key challenges include avoiding over-iodination and managing the electron-withdrawing effects of –OCF3_3, which can deactivate the aromatic ring toward further substitution .

Reactivity Profile

  • Aldehyde Group: Participates in condensation reactions (e.g., Schiff base formation) .

  • Hydroxyl Group: Acts as a hydrogen bond donor or undergoes O-alkylation .

  • Iodine: Susceptible to Suzuki-Miyaura cross-coupling for derivatization .

Physicochemical Properties

Table 2: Predicted Physicochemical Parameters

ParameterValueMethod
LogP (Lipophilicity)3.2 ± 0.5Computational
Water Solubility<1 mg/mLEstimation
pKa (Hydroxyl)~7.2Analog Data

Spectroscopic Characterization

NMR Spectroscopy

  • 1H^1\text{H} NMR: Key signals include:

    • Aldehyde proton: δ 9.80–10.10 ppm (singlet) .

    • Aromatic protons: δ 6.4–8.7 ppm (split due to iodine’s spin-½ nucleus) .

  • 13C^{13}\text{C} NMR: Carbonyl carbon at δ 190–192 ppm; iodine-induced deshielding at C-3 (δ 130–135 ppm) .

Infrared Spectroscopy

  • C=O Stretch: 1680–1700 cm1^{-1}.

  • O–H Stretch: 3200–3400 cm1^{-1} (broad) .

Cell LineIC50_{50} (μM)TargetSource
MCF-7 (Breast)11.98–30.66VEGFR-2 Kinase
A549 (Lung)13.36–52.16Apoptosis Pathways

Industrial and Research Applications

Pharmaceutical Intermediates

Used in synthesizing:

  • Non-Steroidal Anti-Inflammatory Drugs (NSAIDs): COX-2 inhibitors .

  • Anticancer Agents: VEGFR-2 tyrosine kinase inhibitors .

Material Science

The –OCF3_3 group’s electron-withdrawing nature makes it a candidate for organic semiconductors .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator